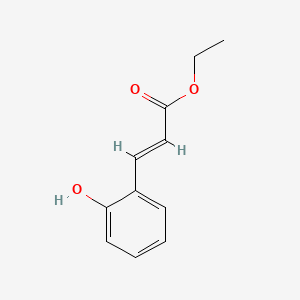

Ethyl 3-Hydroxybutyrate-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 3-hydroxybutyrate and related compounds often involves biocatalytic processes or chemical reactions that emphasize enantioselectivity and yield optimization. For instance, Wang et al. (2018) have detailed the use of microbial esterase as an efficient biocatalyst for generating optically pure ethyl (R)-3-hydroxybutyrate, highlighting the importance of enantioselectivity in synthesizing chiral drug intermediates (Wang et al., 2018).

Molecular Structure Analysis

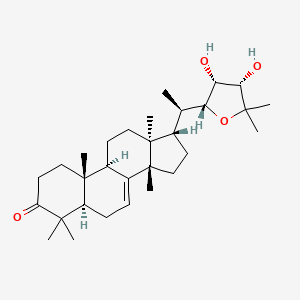

Investigations into the molecular structure of ethyl 3-hydroxybutyrate-d5 and related compounds often utilize spectroscopic techniques and theoretical calculations to elucidate structural details. Zhou et al. (2017) have explored the crystal structure of related compounds, providing insight into their geometric and electronic characteristics (Zhou et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-hydroxybutyrate-d5 are central to its utility as an intermediate in the synthesis of pharmacologically valuable products. The asymmetric hydrogenation and esterification processes are key reactions, as described in studies focused on optimizing these reactions for high enantiomeric excess and yield (Hermon & Tshuva, 2008).

科学的研究の応用

Enzymatic Synthesis for Chiral Drugs

Ethyl 3-hydroxybutyrate is a key intermediate in synthesizing various chiral drugs. Esterases like WDEst17 and PHE21 are used to generate optically pure enantiomers of ethyl 3-hydroxybutyrate, essential in chiral drug production. These enzymes offer an efficient, environmentally friendly method for preparing these important intermediates (Wang et al., 2018).

Microbial Production

Microorganisms like bakers' yeast and Geotrichum candidum can be utilized for the microbial reduction of ethyl acetoacetate, yielding enantiomers of ethyl 3-hydroxybutyrate. This process offers an alternative, biologically based method for producing these compounds (Wipf et al., 1983).

Analytical Chemistry and Reaction Studies

Ethyl 3-hydroxybutyrate is studied in analytical chemistry for understanding its hydrolysis and retro-aldol cleavage reactions. This research enhances our understanding of its behavior under various conditions, which is vital for its application in synthetic chemistry (Ganguly et al., 2011).

Synthesis Methods

Various methods for synthesizing ethyl 3-hydroxybutyrate have been explored, including dehydration processes. These methods are crucial for improving the efficiency and yield of ethyl 3-hydroxybutyrate, making it more accessible for pharmaceutical and industrial applications (Shu-qiancal, 2003).

Enzymatic Conversion to Aminoalcohols

Ethyl 3-hydroxybutyrate can be enzymatically converted to 3-hydroxybutyramides and then chemically reduced to yield 1,3-aminoalcohols. This pathway represents a significant method for producing these valuable compounds for various applications (Garda et al., 1992).

Biorefinery Integration

Ethyl 3-hydroxybutyrate can be integrated into biorefinery concepts, like the anaerobic production process using yeast like Saccharomyces cerevisiae. This integration enhances the sustainability of producing valuable chemical intermediates (Hirschmann et al., 2018).

Safety And Hazards

Ethyl 3-Hydroxybutyrate-d5 is a controlled product and may require documentation to meet relevant regulations . The non-deuterated form, Ethyl 3-hydroxybutyrate, is classified as a combustible liquid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

将来の方向性

Ethyl 3-Hydroxybutyrate-d5 is a high-quality reference standard used for reliable pharmaceutical testing . The non-deuterated form, 3-Hydroxybutyrate, shows promising therapeutic properties and is being studied for its potential in treating diseases such as colitis . It is also being explored for its role in modulating the gut microbiome .

特性

CAS番号 |

1206486-01-2 |

|---|---|

製品名 |

Ethyl 3-Hydroxybutyrate-d5 |

分子式 |

C₆H₇D₅O₃ |

分子量 |

137.19 |

同義語 |

3-Hydroxy-butanoic Acid Ethyl Ester-d6; 3-hydroxy-butyric acid ethyl ester-d6; β-Hydroxy-butyric Acid Ethyl Ester-d6; (±)-3-Hydroxybutanoic acid ethyl ester-d6; (±)-Ethyl 3-hydroxybutyrate-d6; 3-Hydroxybutanoic acid ethyl ester-d6; 3-Hydroxybutyric a |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)